Cas no 199296-54-3 (2-(2,5-difluorophenyl)ethan-1-amine)
2-(2,5-difluorophenyl)ethan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- Benzeneethanamine, 2,5-difluoro- (9CI)
- 2-(2,5-Difluorophenyl)ethanamine
- 2-(2,5-difluorophenyl)ethan-1-amine
- AC1NMBCW
- AG-E-45728
- BENZENEETHANAMINE, 2,5-DIFLUORO-
- CTK4E2764
- EN300-74783
- MolPort-003-950-216
- SureCN441642
- 2-(2,5-Difluorophenyl)ethylamine
-
- Inchi: 1S/C8H9F2N/c9-7-1-2-8(10)6(5-7)3-4-11/h1-2,5H,3-4,11H2
- InChI Key: DLRBTZWRKKEPKT-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1CCN)F
Computed Properties
- Exact Mass: 157.07037
- Monoisotopic Mass: 157.07030562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 26Ų
Experimental Properties
- Density: 1.169
- Boiling Point: 195 ºC
- Flash Point: 85 ºC
- PSA: 26.02
2-(2,5-difluorophenyl)ethan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D456290-25mg |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 25mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D456290-50mg |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D456290-250mg |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 250mg |
$ 365.00 | 2022-06-05 | ||
| Enamine | EN300-74783-0.05g |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 95.0% | 0.05g |
$88.0 | 2025-03-10 | |
| Enamine | EN300-74783-0.1g |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 95.0% | 0.1g |
$132.0 | 2025-03-10 | |
| Enamine | EN300-74783-0.25g |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 95.0% | 0.25g |
$188.0 | 2025-03-10 | |
| Enamine | EN300-74783-0.5g |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 95.0% | 0.5g |
$353.0 | 2025-03-10 | |
| Enamine | EN300-74783-1.0g |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 95.0% | 1.0g |
$470.0 | 2025-03-10 | |
| Enamine | EN300-74783-2.5g |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 95.0% | 2.5g |
$923.0 | 2025-03-10 | |
| Enamine | EN300-74783-5.0g |
2-(2,5-difluorophenyl)ethan-1-amine |
199296-54-3 | 95.0% | 5.0g |
$1364.0 | 2025-03-10 |
2-(2,5-difluorophenyl)ethan-1-amine Related Literature
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 2-(2,5-difluorophenyl)ethan-1-amine
Recent Advances in the Application of 2-(2,5-Difluorophenyl)ethan-1-amine (CAS: 199296-54-3) in Chemical Biology and Pharmaceutical Research
2-(2,5-Difluorophenyl)ethan-1-amine (CAS: 199296-54-3) is a fluorinated phenethylamine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique fluorine substitution pattern, serves as a key intermediate in the synthesis of various bioactive molecules, including CNS-targeting drugs and enzyme inhibitors. Recent studies have explored its potential in modulating neurotransmitter systems and as a scaffold for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a building block for serotonin receptor modulators. Researchers successfully incorporated 2-(2,5-difluorophenyl)ethan-1-amine into novel compounds showing selective affinity for 5-HT2A receptors, with potential applications in neuropsychiatric disorders. The fluorine atoms at positions 2 and 5 were found to significantly influence binding affinity and metabolic stability, highlighting the importance of this specific substitution pattern.
In the field of enzyme inhibition, a recent Nature Chemical Biology publication (2024) reported the development of potent lysine-specific demethylase 1 (LSD1) inhibitors using 2-(2,5-difluorophenyl)ethan-1-amine as a core structural element. The study revealed that the difluorophenyl moiety contributes to enhanced target engagement and improved pharmacokinetic properties compared to non-fluorinated analogs. These findings open new avenues for epigenetic therapy development in oncology.
Significant progress has also been made in the synthetic methodology for 2-(2,5-difluorophenyl)ethan-1-amine. A 2024 Organic Process Research & Development paper described an improved, scalable synthesis route with higher yield and reduced environmental impact. The new protocol employs catalytic hydrogenation under mild conditions, addressing previous challenges in large-scale production while maintaining excellent enantiopurity when required for chiral applications.
Emerging applications in positron emission tomography (PET) tracer development have been reported, leveraging the fluorine atoms for 18F labeling. Recent work presented at the 2024 Society of Nuclear Medicine and Molecular Imaging annual meeting demonstrated successful incorporation of this scaffold into novel radiotracers for imaging neurodegenerative diseases, taking advantage of its favorable blood-brain barrier penetration properties.
From a safety and toxicology perspective, recent preclinical studies (2023-2024) have provided comprehensive data on the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. These studies confirm good oral bioavailability and metabolic stability, with the difluoro substitution pattern contributing to reduced oxidative metabolism compared to non-fluorinated analogs. However, researchers note the need for careful consideration of potential fluorinated metabolite formation in long-term dosing scenarios.
The pharmaceutical industry has shown increasing interest in 2-(2,5-difluorophenyl)ethan-1-amine, with several patent applications filed in 2023-2024 covering its use in novel drug candidates. These include applications in CNS disorders, inflammatory diseases, and as part of targeted protein degradation platforms. The compound's versatility as both a standalone pharmacophore and a building block continues to drive innovation across multiple therapeutic areas.
Looking forward, research directions for this compound appear to focus on three main areas: (1) development of more selective receptor modulators through structural modifications of the core scaffold, (2) exploration of its potential in bifunctional molecules such as PROTACs, and (3) optimization of synthetic routes for cost-effective large-scale production. The unique properties imparted by the 2,5-difluoro substitution pattern ensure that 2-(2,5-difluorophenyl)ethan-1-amine will remain a valuable tool in medicinal chemistry for the foreseeable future.
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